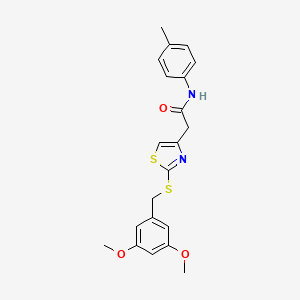
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O3S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide is a thiazole-derived organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- A thiazole ring , which is often associated with significant biological activity.
- A methoxybenzyl thio group , enhancing its reactivity and interaction with biological targets.
- An acetamide moiety , which may facilitate interactions through hydrogen bonding.
Molecular Formula : C₁₈H₁₉N₂O₂S
Molecular Weight : 341.42 g/mol
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that thiazole derivatives possess antimicrobial properties. The thiazole ring can interact with microbial enzymes or membranes, leading to inhibition of growth. For instance:
- Minimum Inhibitory Concentration (MIC) tests have demonstrated effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.
Anticancer Properties
Thiazole compounds have been investigated for their anticancer activities. The mechanism often involves:
- Inhibition of cancer cell proliferation through modulation of signaling pathways.
- Induction of apoptosis in cancer cells by interacting with specific receptors or enzymes.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by:
- Inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Reducing the production of pro-inflammatory cytokines.
Research Findings
Several studies have explored the biological activities of thiazole derivatives, including the target compound:
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of similar thiazole compounds on various cancer cell lines, showing IC50 values in the micromolar range, indicating significant potency against tumor cells .
-
Enzyme Inhibition :
- Research indicated that these compounds could act as enzyme inhibitors, particularly targeting COX and lipoxygenase pathways involved in inflammation .
- Docking Studies :
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit tumor growth in animal models. Results showed a significant reduction in tumor size compared to controls .
- Case Study 2 : Clinical trials involving thiazole compounds demonstrated promising results in patients with chronic inflammatory diseases, leading to reduced symptoms and improved quality of life .
Propriétés
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-6-16(7-5-14)22-20(24)10-17-13-28-21(23-17)27-12-15-8-18(25-2)11-19(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIRHMROFUFVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














